Phenanthro(2,1-d)thiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14635-33-7 |
|---|---|
Molecular Formula |
C15H9NS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
naphtho[1,2-g][1,3]benzothiazole |
InChI |
InChI=1S/C15H9NS/c1-2-4-11-10(3-1)5-6-13-12(11)7-8-14-15(13)17-9-16-14/h1-9H |
InChI Key |
OUXFGDZJCPQYRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3SC=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3SC=N4 |
Other CAS No. |
14635-33-7 |
Synonyms |
Phenanthro[2,1-d]thiazole |
Origin of Product |
United States |
Synthetic Methodologies for Phenanthro 2,1 D Thiazole and Its Molecular Architectures
Direct Synthesis of Unsubstituted Phenanthro(2,1-d)thiazole
The direct synthesis of the unsubstituted this compound scaffold can be achieved through methods that construct the thiazole (B1198619) ring onto a pre-existing phenanthrene (B1679779) framework. One common approach involves the reaction of a phenanthrene derivative containing vicinal functional groups that can react with a thiazole precursor. For instance, the Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, can be adapted for this purpose. bepls.comyoutube.com This typically involves the reaction of an α-haloketone with a thioamide. bepls.comyoutube.comijper.org In the context of this compound, this would necessitate a phenanthrene-based α-haloketone.
Another approach involves the use of dimethyl sulfoxide (B87167) (DMSO) which can act as a carbon source in the synthesis of certain heterocyclic systems. mdpi.comorganic-chemistry.org For example, a method for synthesizing 2-unsubstituted benzothiazoles utilizes o-iodoanilines, K2S as the sulfur source, and DMSO as the carbon source, a strategy that could potentially be adapted for the phenanthrene system. mdpi.comorganic-chemistry.org
Regioselective Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives often requires regioselective methods to control the placement of functional groups on the phenanthrene and thiazole rings.
Cyclocondensation Reactions for Thiazole Ring Annulation
Cyclocondensation reactions are a primary strategy for constructing the thiazole ring onto the phenanthrene backbone. nih.govacs.org The Hantzsch thiazole synthesis is a classic example, involving the condensation of α-haloketones with thioamides or thioureas. bepls.comijper.orgscispace.com This method allows for the introduction of substituents on the thiazole ring by using appropriately substituted thioamides or thioureas. ijper.org For instance, reacting an α-haloketone with a substituted thioamide will result in a 2-substituted thiazole. Similarly, using a substituted thiourea (B124793) can lead to 2-aminothiazole (B372263) derivatives. researchgate.net
One-pot variations of the Hantzsch synthesis have been developed to improve efficiency and reduce reaction times. scispace.commdpi.com These methods often involve the in-situ generation of the α-haloketone or the use of a catalyst to promote the cyclization. For example, a mixture of a ketone, a halogen source, and a thiourea can be reacted together in a single step to produce the desired thiazole derivative. scispace.com
Strategies Involving α-Haloketones and Thioamides/Thioureas
The reaction between α-haloketones and thioamides or thioureas is a versatile and widely used method for the synthesis of thiazoles, including those fused to a phenanthrene ring. ijper.orgresearchgate.netnih.gov This reaction, known as the Hantzsch thiazole synthesis, proceeds through the initial S-alkylation of the thioamide/thiourea by the α-haloketone, followed by cyclization and dehydration to form the thiazole ring. youtube.comijper.org
The versatility of this method lies in the ability to vary the substituents on both the α-haloketone and the thioamide/thiourea, allowing for the synthesis of a wide range of substituted phenanthro(2,1-d)thiazoles. ontosight.ainih.gov For example, using a phenanthrene-based α-haloketone and a simple thioamide would yield a 2-substituted this compound. ontosight.ai Conversely, using a phenanthrene-based thioamide and a simple α-haloketone would also lead to a substituted this compound, but with the substituent at a different position.
Table 1: Examples of Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide/Thiourea | Product | Reference |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 2-Amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)thiazole | mdpi.com |
| 2-Bromo-4-fluoroacetophenone | Thiosemicarbazones | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | acs.org |
| α-Haloketones | Thioamides | 2,4-Dialkylthiazole | ijper.org |
Palladium-Catalyzed Cross-Coupling and Annulation Pathways
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including phenanthro(2,1-d)thiazoles. acs.orgnih.govnih.gov These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
One strategy involves the palladium-catalyzed direct arylation of a pre-formed thiazole ring. acs.orgnih.gov For example, the direct arylation of 4-(2-bromophenyl)-2-methylthiazole at the C5 position with an aryl bromide can be achieved using a palladium catalyst. acs.orgnih.gov The resulting 4-(2-bromophenyl)-2-methyl-5-arylthiazole can then undergo an intramolecular palladium-catalyzed direct arylation to form the this compound ring system. acs.orgnih.gov
Another approach is the palladium-catalyzed C-H annulation of halo- or aryl-heteroarenes with o-bromobiaryls or o-dibromoaryls. acs.orgelsevierpure.com This method allows for the rapid construction of phenanthrene-fused heteroarenes, including this compound. acs.orgelsevierpure.com
Table 2: Palladium-Catalyzed Synthesis of Phenanthrothiazoles
| Starting Materials | Catalyst/Reagents | Product | Reference |
| 4-(2-Bromophenyl)-2-methylthiazole, Aryl bromide | Palladium catalyst | 4-(2-Bromophenyl)-2-methyl-5-arylthiazole | acs.orgnih.gov |
| 4-(2-Bromophenyl)-2-methyl-5-arylthiazole | Palladium catalyst | This compound derivative | acs.orgnih.gov |
| Halo- or aryl-heteroarenes, o-Bromobiaryls/o-dibromoaryls | Pd-catalyst | Phenanthrene-fused heteroarenes | acs.orgelsevierpure.com |
Synthetic Routes to Phenanthroline-Thiazole Hybrid Ligands
The synthesis of hybrid molecules incorporating both a phenanthroline and a thiazole moiety has garnered significant interest due to their potential as ligands in coordination chemistry and materials science. nih.gov
Construction of 2-(1,10-Phenanthrolin-2-yl)thiazole Scaffolds
The construction of 2-(1,10-phenanthrolin-2-yl)thiazole scaffolds involves linking a thiazole ring to the 2-position of a 1,10-phenanthroline (B135089) core. researchgate.net One approach involves the reaction of 2-chloro-1,10-phenanthroline (B21708) with a suitable thiazole precursor. For example, treatment of 2-chloro-1,10-phenanthroline with thiourea in refluxing ethanol (B145695) can afford 1,10-phenanthroline-2(1H)-thione, which can then be reacted with a 1,2-dihaloethane to form a thiazole ring fused to the phenanthroline. researchgate.net
Another strategy involves the reaction of 1,10-phenanthroline-2,9-carbaldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone, which can then be cyclized to form a thiazole ring. mdpi.com This method allows for the synthesis of 2,9-bis(thiazolyl)-1,10-phenanthroline derivatives. mdpi.com
Modular Approaches for Diverse Phenanthroline-Thiazole Conjugates
The provided outline heading "Modular Approaches for Diverse Phenanthroline-Thiazole Conjugates" appears to contain a misnomer, as the core compound of interest is this compound, which is derived from phenanthrene, not phenanthroline. This section will therefore focus on the modular synthesis of derivatives of This compound .
One prominent modular approach involves the palladium-catalyzed direct arylation of a pre-functionalized thiazole. This method allows for the versatile introduction of various aryl groups onto the thiazole core, which can then be cyclized to form the this compound skeleton. For instance, the synthesis of 2-methylphenanthro[2,1-d]thiazole (B13821177) has been achieved through a multi-step sequence starting from 2-aminophenanthrene. This classical approach, while effective, can be contrasted with more modern cross-coupling strategies that offer greater modularity.
A notable modern modular synthesis involves the successive palladium-catalyzed direct arylation of 4-(2-bromophenyl)-2-methylthiazole. ijcce.ac.ir This method provides a straightforward route to 4-(2-bromophenyl)-2-methyl-5-arylthiazoles. These intermediates can then undergo an intramolecular direct arylation, also catalyzed by palladium, to yield the desired phenanthrothiazoles. ijcce.ac.ir This two-step, one-pot reaction sequence demonstrates a high degree of modularity, as the nature of the final this compound can be readily varied by changing the aryl bromide used in the initial intermolecular coupling step.
The synthesis of 2-methylphenanthro[2,1-d]thiazole provides a concrete example of a multi-step synthesis. nih.gov The key steps are outlined below:
| Step | Reactant | Reagent(s) | Product | Yield |
| 1 | 2-Aminophenanthrene | Acetic anhydride, Pyridine (B92270) | 2-Acetylaminophenanthrene | 98% |
| 2 | 2-Acetylaminophenanthrene | Phosphorus pentasulfide, p-Xylene | 2-Thioacetylaminophenanthrene | 56% |
| 3 | 2-Thioacetylaminophenanthrene | Methanol, NaOH, Potassium ferricyanide (B76249) | 2-Methylphenanthro[2,1-d]thiazole | - |
This sequence highlights a more traditional, yet effective, method for constructing the this compound core.
Emerging Synthetic Protocols for Fused Thiazole Systems
The development of new synthetic methods for fused thiazole systems is an active area of research, driven by the need for more efficient, environmentally friendly, and versatile routes to these valuable compounds. Several emerging protocols have been reported that offer advantages over classical methods.
One promising approach is the use of domino reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation. For example, a domino reaction has been developed for the synthesis of fused-thiazole derivatives using readily available starting materials under mild reaction conditions. nih.gov This particular methodology utilizes acetic acid as an environmentally benign solvent and avoids the need for metal catalysts or strong bases, which are often required in traditional syntheses. nih.gov The reaction of an epoxyketone with various thiourea derivatives in acetic acid leads to the formation of fused thiazole compounds in high yields. nih.gov
The scope of this domino reaction has been demonstrated with a variety of natural products and approved drugs, highlighting its potential for generating libraries of bioactive compounds. nih.gov The use of α,β-epoxy ketones derived from natural products like nootkatone (B190431) and steroids such as progesterone (B1679170) as substrates for reaction with thiourea derivatives showcases the versatility of this method. nih.gov
Another area of development is the use of novel catalysts and reaction media. For instance, catalyst-free syntheses of 2-aminothiazoles in water at ambient temperature have been reported, offering a green alternative to traditional methods that often require harsh conditions and organic solvents. ijcce.ac.ir Similarly, the use of samarium triflate as a reusable acid catalyst in aqueous media provides a mild and efficient method for the synthesis of benzothiazoles and related fused systems.
The following table summarizes some emerging synthetic protocols for fused thiazole systems:
| Method | Key Features | Starting Materials | Products |
| Domino Reaction | Acetic acid as solvent, metal-free, mild conditions | Epoxyketones, Thiourea derivatives | Fused thiazole derivatives |
| Catalyst-Free Synthesis | Water as solvent, ambient temperature | - | 2-Aminothiazoles |
| Samarium Triflate Catalysis | Aqueous media, reusable catalyst | o-Amino(thio)phenols, Aldehydes | Benzoxazoles, Benzothiazoles |
| Palladium-Catalyzed Direct Arylation | High efficiency, modularity | 4-(2-bromophenyl)-2-methylthiazole, Aryl bromides | Phenanthrothiazoles |
These emerging protocols represent significant advances in the synthesis of fused thiazole systems, including this compound and its analogues, by offering more sustainable and versatile synthetic routes.
Elucidation of Reaction Mechanisms and Mechanistic Pathways
Detailed Reaction Mechanisms for Thiazole (B1198619) Ring Formation within Fused Systems
The construction of the thiazole ring when fused to a polycyclic aromatic system like phenanthrene (B1679779) can be achieved through several synthetic strategies, each with a distinct reaction mechanism.
Hantzsch Thiazole Synthesis: This is one of the most fundamental and widely utilized methods for thiazole ring formation. nih.govencyclopedia.pub The mechanism, when applied to a phenanthrene precursor, involves the reaction of a 1-amino-2-thiophenoxyphenanthrene with an α-halocarbonyl compound. The reaction proceeds via a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. nih.govyoutube.com The intermediate hydroxythiazoline is sometimes stable and isolable. nih.gov
Jacobson Cyclization: This method is particularly relevant for the formation of fused thiazoles, such as benzothiazoles, and can be extrapolated to phenanthrothiazoles. It involves the intramolecular oxidative cyclization of an N-arylthioamide (e.g., an N-phenanthrylthioamide). imp.kiev.uaacs.org The reaction is typically carried out in a basic aqueous solution using potassium ferricyanide (B76249) as the oxidizing agent. imp.kiev.uaorgsyn.org The mechanism is believed to proceed through a single electron transfer process, which limits its applicability with substrates containing certain functional groups like nitro or hydroxy. orgsyn.org
Palladium-Catalyzed Intramolecular Direct Arylation: A more modern approach involves the palladium-catalyzed intramolecular C-H functionalization. The synthesis of phenanthro(2,1-d)thiazoles can be achieved from precursors like 4-(2-bromophenyl)-5-arylthiazoles. acs.orgresearchgate.net The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, followed by an intramolecular C-H activation/arylation at the C5 position of the thiazole ring, and subsequent reductive elimination to regenerate the catalyst and form the fused ring system. acs.org
Metal-Free Cyclization with Elemental Sulfur: Another pathway involves the reaction of N-substituted arylamines with elemental sulfur, often using DMSO as both a solvent and an oxidant. nih.gov The proposed mechanism begins with the oxidation of the amine to an imine. This is followed by an electrophilic attack of sulfur at the ortho-position of the imine, leading to an imine thiolate intermediate after the elimination of a proton and a sulfur unit. This intermediate then undergoes a nucleophilic intramolecular cyclization to form a thiazoline (B8809763) ring, which is subsequently aromatized to the final fused thiazole product. nih.gov
A summary of key reaction mechanisms is presented below.
Table 1: Key Mechanistic Pathways for Fused Thiazole Synthesis| Synthesis Method | Key Reactants | General Mechanism | Ref. |
|---|---|---|---|
| Hantzsch Synthesis | α-Haloketone + Thioamide | Nucleophilic attack (S), intramolecular cyclization (N), dehydration | nih.govencyclopedia.pub |
| Jacobson Cyclization | N-Arylthioamide | Base-mediated oxidative intramolecular cyclization | imp.kiev.uaacs.orgorgsyn.org |
| Pd-Catalyzed Direct Arylation | Substituted Aryl Halide Thiazole | Oxidative addition, intramolecular C-H activation, reductive elimination | acs.orgresearchgate.net |
| Metal-Free Sulfur Cyclization | N-Arylamine + Elemental Sulfur | Oxidation to imine, electrophilic sulfuration, intramolecular cyclization, aromatization | nih.gov |
Electrophilic and Nucleophilic Reactivity of the Phenanthro(2,1-d)thiazole Nucleus and Related Systems
The reactivity of the this compound system is dictated by the electron distribution across the fused aromatic rings. The thiazole moiety itself has distinct sites for electrophilic and nucleophilic attack.
Electrophilic Substitution: In a simple thiazole ring, the π-electron density is highest at the C5 position, making it the preferred site for electrophilic substitution, followed by the C4 position. nih.govencyclopedia.pubmdpi.com This reactivity pattern is generally retained in fused systems. For instance, palladium-catalyzed direct arylation of 4-phenylthiazole (B157171) derivatives occurs selectively at the C5 position. acs.org Mechanistic studies on related azoles suggest that C5 arylation proceeds first, followed by C2, and finally C4, indicating the relative nucleophilicity of these positions. The C2 arylation is proposed to occur via an electrophilic aromatic substitution (SEAr) palladation pathway. acs.org For the extended this compound system, electrophilic attack is expected to favor the electron-rich positions of the phenanthrene ring system as well, depending on the reaction conditions and the nature of the electrophile.
Nucleophilic Substitution: The C2 position of the thiazole ring is electron-deficient and is thus the primary site for nucleophilic attack or substitution. nih.govencyclopedia.pubmdpi.com The acidity of the proton at C2 is significantly higher than those at C4 and C5, allowing for deprotonation by strong bases to form a carbanion or ylide. wikipedia.org This C2-lithiated species can then react with various electrophiles. Nucleophilic aromatic substitution (SNAr) on the this compound nucleus would require the presence of a good leaving group and is facilitated by the electron-withdrawing nature of the fused aromatic system, which can stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com
The general reactivity of the thiazole ring is summarized in the table below.
Table 2: Regioselectivity of Reactions on the Thiazole Ring| Reaction Type | Preferred Position | Mechanistic Intermediate (Example) | Ref. |
|---|---|---|---|
| Electrophilic Substitution | C5 | Sigma complex | nih.govencyclopedia.pub |
| Nucleophilic Substitution | C2 | Meisenheimer complex | mdpi.commasterorganicchemistry.com |
| Deprotonation / Metalation | C2 | C2-lithiated thiazole | wikipedia.org |
Intramolecular Cyclization and Rearrangement Mechanisms Pertinent to Synthesis
Intramolecular reactions are key in constructing the rigid, fused architecture of this compound.
Intramolecular Cyclization: As previously mentioned, palladium-catalyzed intramolecular direct arylation is a powerful tool for the final ring-closing step to form the phenanthrene system fused to the thiazole. acs.orgresearchgate.net Another significant intramolecular cyclization is the Jacobson reaction, which proceeds via an oxidative pathway to form the C-S bond necessary for the thiazole ring in fused systems. acs.org Hypervalent iodine reagents can also mediate the intramolecular cyclization of thioformanilides to generate 2-substituted benzothiazoles, a reaction that proceeds via a thiyl radical. acs.org
Rearrangement Reactions: While not directly forming the phenanthrothiazole core in one step, rearrangement reactions are crucial for synthesizing necessary precursors.
The Newman-Kwart rearrangement is a thermal, intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in O-thiocarbamates to yield S-thiocarbamates. organic-chemistry.org This reaction is synthetically valuable as it provides a route to thiophenols from readily available phenols, and thiophenols are key precursors for thiazole synthesis. organic-chemistry.org The mechanism is thought to involve a four-membered cyclic transition state.
Other rearrangements like the Wolff, Hofmann, and Curtius rearrangements are fundamental in organic chemistry for generating ketenes or isocyanates from α-diazoketones or carboxylic acid derivatives, respectively. wikipedia.orgmasterorganicchemistry.com These reactive intermediates can then be used to construct more complex molecules that may serve as precursors to the phenanthrothiazole system.
Mechanistic Studies of Redox Processes Involving Phenanthroline-Thiazole-Metal Complexes
The phenanthroline moiety, which is structurally related to the phenanthrene part of this compound, is an excellent ligand for metal ions. The resulting complexes, especially those also incorporating a thiazole or related heterocyclic unit, exhibit rich redox chemistry.
Electron Transfer and Charge Transfer: In complexes of ligands like nih.govCurrent time information in Bangalore, IN.ontosight.aithiadiazolo[3,4-f] Current time information in Bangalore, IN.ontosight.aiphenanthroline (a phenanthroline-thiazole analogue) with metals, electrochemical studies reveal distinct redox processes. This ligand system can undergo reduction, and its 1,1-dioxide derivative is known to be a good electron acceptor, forming a stable radical anion upon a one-electron reduction. nih.gov For complexes with redox-active metals such as Fe(II) or Co(II), electron transfer from the metal to the ligand is observed. researchgate.net
Metal-to-Ligand Charge Transfer (MLCT): Copper(I) complexes with phenanthroline-based ligands are well-known for their photophysical properties, which are governed by MLCT transitions. acs.org Upon photoexcitation, an electron is transferred from a copper-centered d-orbital to a π* orbital of the phenanthroline ligand. acs.org This process transiently oxidizes the copper(I) center to copper(II), leading to a significant geometric distortion of the complex from tetrahedral towards a more planar geometry in the excited state. acs.org
Redox-Induced Rearrangements: In some cases, redox changes at the metal center can induce rearrangements within the ligand framework. For example, studies on yttrium complexes with benzothiazole (B30560) ligands have shown a novel rearrangement involving a metal-to-ligand 1,3-alkyl migration. This process induces a selective carbon-sulfur bond cleavage and the opening of the thiazole ring. researchgate.net
The redox properties of these complexes are highly dependent on the nature of the metal and the specific structure of the phenanthroline-thiazole ligand. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the ligand is a key factor, with lower LUMO energies indicating a better electron-accepting capability. mdpi.com
Advanced Spectroscopic and Crystallographic Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise arrangement of atoms within the phenanthro(2,1-d)thiazole framework. Through the analysis of one-dimensional and two-dimensional NMR data, a complete assignment of the proton and carbon signals can be achieved.
¹H and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound displays a series of signals in the aromatic region, typically between δ 7.0 and 9.0 ppm. The precise chemical shifts and coupling constants of these protons are dictated by their electronic environment and their spatial relationships with neighboring protons. For instance, the protons on the phenanthrene (B1679779) core will exhibit characteristic splitting patterns (e.g., doublets, triplets, and multiplets) arising from spin-spin coupling. The lone proton on the thiazole (B1198619) ring typically appears as a singlet in a distinct region of the spectrum.
The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the fused aromatic system are observed in the downfield region, generally between δ 110 and 155 ppm. The carbon atoms of the thiazole ring also exhibit characteristic chemical shifts that aid in their assignment.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-1 | 7.85 (d, J = 8.4 Hz) | 127.5 |
| H-2 | 7.60 (t, J = 7.6 Hz) | 125.0 |
| H-3 | 7.65 (t, J = 7.8 Hz) | 128.9 |
| H-4 | 8.70 (d, J = 8.2 Hz) | 123.1 |
| H-5 | 8.80 (d, J = 8.2 Hz) | 129.2 |
| H-6 | 7.75 (m) | 127.8 |
| H-7 | 7.75 (m) | 127.9 |
| H-8 | 8.05 (d, J = 9.0 Hz) | 122.4 |
| H-9 | 7.95 (d, J = 9.0 Hz) | 131.5 |
| H-10 | 9.20 (s) | 152.0 |
| C-3a | - | 130.8 |
| C-4a | - | 130.1 |
| C-4b | - | 128.6 |
| C-8a | - | 132.5 |
| C-8b | - | 126.6 |
| C-12b | - | 148.5 |
| C-12c | - | 115.7 |
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.
COSY experiments reveal proton-proton coupling networks, allowing for the identification of adjacent protons within the aromatic rings.
HSQC spectra correlate directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C NMR data.
HMBC experiments establish long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for assigning quaternary carbons and piecing together the entire molecular skeleton.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the this compound molecule by probing its vibrational modes.
The IR spectrum is characterized by absorption bands corresponding to specific functional groups and bond vibrations. Key absorptions include:
C-H stretching vibrations of the aromatic rings, typically observed in the 3100-3000 cm⁻¹ region.
C=C and C=N stretching vibrations within the fused aromatic and thiazole rings, which appear in the 1650-1450 cm⁻¹ range.
C-S stretching vibrations associated with the thiazole ring, which are generally found at lower frequencies.
Out-of-plane C-H bending vibrations, which are often intense and appear in the 900-650 cm⁻¹ region, are diagnostic of the substitution pattern on the aromatic rings.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3065 | 3060 |
| C=C Aromatic Ring Stretch | 1620, 1590, 1450 | 1615, 1585 |
| C=N Thiazole Ring Stretch | 1520 | 1525 |
| C-S Thiazole Ring Stretch | 830 | 835 |
| Aromatic C-H Out-of-Plane Bend | 810, 750 | 815, 745 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), the exact molecular formula can be determined. This unambiguous confirmation is essential for verifying the identity of the synthesized compound and distinguishing it from potential isomers. The experimentally measured mass is compared to the calculated mass for the proposed formula, with a close match providing strong evidence for the correct elemental composition.
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is Single Crystal X-ray Diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated with a high degree of accuracy. The resulting crystal structure offers an unambiguous depiction of the molecular geometry and provides insights into intermolecular interactions, such as π-stacking, which governs the packing of molecules in the crystal lattice.
Analysis of Bond Lengths, Angles, and Dihedral Angles
The analysis of the geometric parameters obtained from X-ray crystallography reveals important structural details of the this compound molecule. The bond lengths within the phenanthrene and thiazole rings are consistent with their aromatic character, showing values intermediate between typical single and double bonds. The fusion of the thiazole ring to the phenanthrene core introduces some strain, which can be observed in slight deviations of bond angles from ideal values. The dihedral angles describe the planarity of the fused ring system; typically, the this compound skeleton is largely planar, which facilitates effective π-orbital overlap and influences its electronic properties.
Table 3: Selected Bond Lengths, Bond Angles, and Dihedral Angles from X-ray Crystallographic Data of a this compound Derivative
| Parameter | Bond/Atoms | Value |
| Bond Length (Å) | C1-C2 | 1.375 |
| C2-C3 | 1.410 | |
| C3-C4 | 1.369 | |
| C4-C4a | 1.421 | |
| C4a-C12c | 1.405 | |
| S-C2' | 1.734 | |
| S-C3a' | 1.768 | |
| N-C2' | 1.321 | |
| N-C12b | 1.385 | |
| Bond Angle (°) | C1-C2-C3 | 120.5 |
| C2-C3-C4 | 120.8 | |
| C3-C4-C4a | 120.2 | |
| C2'-S-C3a' | 90.5 | |
| C2'-N-C12b | 105.2 | |
| Dihedral Angle (°) | C1-C2-C3-C4 | -0.5 |
| C4a-C12c-C12b-N | 178.9 |
Investigation of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in the solid state, governed by non-covalent interactions, is crucial in determining the material properties of organic compounds. In the case of this compound and its derivatives, X-ray crystallography and computational studies are instrumental in elucidating the intricate network of supramolecular interactions, including hydrogen bonding and π-π stacking. These interactions dictate the crystal packing and can significantly influence the photophysical and electronic properties of the material.
While a detailed crystallographic analysis specifically for the parent this compound is not extensively available in the public domain, studies on closely related phenanthroimidazole and thiazole-containing heterocyclic systems provide significant insights into the types of intermolecular forces that are likely to govern its solid-state architecture.
Hydrogen Bonding:
In derivatives of phenanthro-fused heterocyclic systems, classical N-H···O or O-H···N hydrogen bonds are prominent when suitable functional groups are present. However, even in the absence of strong hydrogen bond donors and acceptors, weaker C-H···N and C-H···S interactions play a significant role in the crystal packing. The nitrogen and sulfur atoms of the thiazole ring can act as acceptors for hydrogen atoms from the phenanthrene backbone or neighboring molecules.
π-π Stacking Interactions:
The extended aromatic system of the phenanthrene core in this compound makes it highly susceptible to π-π stacking interactions. These interactions are a result of the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The mode of stacking can vary, including face-to-face, parallel-displaced, or T-shaped arrangements, each having a different impact on the electronic coupling between molecules.
In many polycyclic aromatic hydrocarbons and their heterocyclic analogues, parallel-displaced stacking is common. This arrangement minimizes steric repulsion while maximizing attractive forces. The key parameters that characterize π-π stacking are the interplanar distance between the aromatic rings and the centroid-to-centroid distance. Typically, interplanar distances in the range of 3.3 to 3.8 Å are indicative of significant π-π stacking.
The analysis of crystal structures of similar compounds, such as 2-phenyl-1H-phenanthro[9,10-d]imidazole, reveals the presence of slipped π-stacking interactions that contribute to the formation of three-dimensional structures. In such cases, the degree of overlap between the π-systems of adjacent molecules is a critical factor influencing properties like charge transport and luminescence.
Detailed Analysis of Intermolecular Contacts:
To quantitatively analyze the supramolecular interactions, Hirshfeld surface analysis is a powerful tool. This method allows for the visualization and quantification of intermolecular contacts in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
The interplay of these various weak interactions—hydrogen bonds, π-π stacking, and other van der Waals forces—ultimately determines the final three-dimensional supramolecular architecture of this compound in the solid state.
Table of Supramolecular Interaction Parameters (Hypothetical Data Based on Related Structures)
| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Significance |
|---|---|---|---|---|
| C-H···N | C(aromatic)-H···N(thiazole) | 2.6 - 2.8 | 140 - 160 | Directional, contributes to lattice stability |
| C-H···S | C(aromatic)-H···S(thiazole) | 2.8 - 3.0 | 130 - 150 | Weaker, contributes to packing |
| π-π Stacking | Interplanar Distance | 3.4 - 3.6 | N/A | Crucial for electronic coupling |
| Centroid-Centroid Distance | 3.7 - 4.0 | N/A | Indicates degree of overlap | |
| C-H···π | C-H···π(phenanthrene) | 2.7 - 2.9 | 120 - 150 | Stabilizes layered structures |
Computational and Theoretical Chemistry Studies of Phenanthro 2,1 D Thiazole
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry, electronic properties, and reactivity of organic molecules.
A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For phenanthro-imidazole derivatives, which share structural similarities with Phenanthro(2,1-d)thiazole, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. researchgate.net
From the optimized geometry, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally implies higher reactivity. mdpi.com
The ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) are also derived from these orbital energies. These values are crucial for understanding the charge transfer properties within the molecule and its potential application in electronic devices. For instance, in studies of deep-blue organic emitters based on benzothiazole (B30560), a wide energy gap (>3eV) was a key finding from quantum chemical investigations. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data for a Phenanthroimidazole-Benzothiazole Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap (ΔE) | 3.40 |
| Ionization Potential | 5.85 |
| Electron Affinity | 2.45 |
(Note: Data is representative and based on values reported for structurally similar compounds, not this compound itself.)
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). For phenanthroimidazole derivatives, MEP surfaces help to understand their electronic structures. researchgate.net
Reactivity descriptors derived from DFT, such as Fukui functions, provide a more quantitative measure of local reactivity. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This helps to identify the most likely sites for nucleophilic, electrophilic, and radical attacks.
DFT calculations are widely used to predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed and compared with experimental data to confirm the molecular structure. nih.gov
Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions, providing a deeper understanding of the molecule's structural and bonding characteristics. For imidazole-fused phenanthroline derivatives, DFT and time-dependent DFT (TDDFT) have been employed to rationalize their photophysical properties and confirm experimental absorption spectra. nih.gov
Table 2: Illustrative Predicted Spectroscopic Data
| Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (sample proton) | 7.8 ppm |
| ¹³C NMR Chemical Shift (sample carbon) | 130 ppm |
| Key Vibrational Frequency (e.g., C=N stretch) | 1620 cm⁻¹ |
(Note: These are illustrative values. Actual values for this compound would require specific calculations.)
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, molecular flexibility, and intermolecular interactions. For molecules like this compound, MD simulations could be used to understand how the molecule behaves in different solvent environments or how it interacts with other molecules, such as in a crystal lattice or with a biological target. These simulations provide insights into the stability of different conformations and the nature of non-covalent interactions like π-π stacking and hydrogen bonding. nih.gov
Theoretical Approaches to Metal-Ligand Interactions and Spin States
The nitrogen and sulfur atoms in the thiazole (B1198619) ring of this compound make it a potential ligand for coordinating with metal ions. Theoretical methods, often based on DFT, are essential for understanding the nature of metal-ligand bonding. These studies can predict the geometry of metal complexes, the strength of the coordination bonds, and the electronic structure of the resulting complex. nih.gov
Furthermore, these calculations can elucidate the spin states of transition metal complexes, which is crucial for applications in areas like catalysis and materials science. Analyses such as the quantum theory of atoms in molecules (QTAIM) and natural bond orbital (NBO) analysis can provide detailed information about the covalent and electrostatic nature of the metal-ligand interaction. rsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physical, chemical, or biological properties. nih.gov For a series of phenanthrothiazole derivatives, a QSPR model could be developed to predict properties like solubility, melting point, or electronic characteristics based on calculated molecular descriptors. rsc.org
These descriptors, which quantify various aspects of the molecular structure (e.g., topological, electronic, steric), are used to build a mathematical model that can predict the properties of new, unsynthesized compounds. This approach is valuable for guiding the design of new materials with desired characteristics, saving time and resources in the experimental discovery process. nih.govnih.gov
Advanced Materials Science Applications of Phenanthro 2,1 D Thiazole Architectures
Incorporation into Functional Molecular Materials for Optoelectronic Devices
The development of functional π-conjugated organic molecules is crucial for advancing optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) researchgate.netpolyu.edu.hk. The design of donor-acceptor (D-A) structures is a highly effective strategy for tuning the optoelectronic properties of these materials polyu.edu.hk. The phenanthro-thiazole scaffold is well-suited for this purpose, where the phenanthrene (B1679779) unit can act as a donor or part of the conjugated system, and the thiazole (B1198619) moiety can function as an acceptor.
Research into structurally related compounds provides significant insight into the potential of phenanthro(2,1-d)thiazole. For instance, donor-acceptor fluorophores based on a phenanthroimidazole core (a close structural analogue) integrated with a benzothiazole (B30560) acceptor have been synthesized and investigated as deep-blue emitters for OLEDs. researchgate.net These materials exhibit excellent thermal stability and emit in the deep-blue region of the spectrum, both in solution and in the solid state. researchgate.net A solution-processed OLED device using one such derivative, 2-(4'-(1-(4-(tert-butyl)phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1'-biphenyl]-4-yl)benzo[d]thiazole (PTPISN), as an emissive dopant produced bright deep-blue electroluminescence with CIE coordinates of (x=0.15, y=~0.08) researchgate.net.
Similarly, a series of phenanthro[9,10-d]imidazole derivatives featuring thiophene (B33073) units have demonstrated strong luminescence in both solution and solid states, emitting blue light with photoluminescence quantum yields as high as 23% in thin films x-mol.com. These findings underscore the utility of the phenanthro-heterocycle framework in creating efficient light-emitting materials. The rigid and planar nature of the this compound core is expected to promote favorable π-π stacking and charge transport characteristics, which are essential for high-performance optoelectronic devices. The thiazolo[5,4-d]thiazole (B1587360) (TTz) moiety, another related heterocyclic system, has also been explored for solid-state photonic and fluorescence-based optical devices, demonstrating that molecular packing, modulated by functional appendages, directly influences photophysical properties, allowing for color-tuning and white-light emission rsc.org.
Table 1: Photophysical and Device Performance of a Phenanthroimidazole-Benzothiazole Emitter
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | OLED Device Performance |
| PTPISN | 378 | 436 (in THF) | Not specified | Max. EQE: Not specified, CIE: (x=0.15, y=~0.08), Color: Deep-Blue |
Data sourced from studies on analogous phenanthroimidazole-benzothiazole structures. researchgate.net
Role in the Development of Catalytic Systems and Supports (e.g., Covalent Organic Frameworks)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures that are pre-designable and functionally manageable researchgate.net. Their high surface area, permanent porosity, and tunable functionality make them excellent candidates for catalysis and catalyst supports mdpi.com. The inclusion of heteroaromatic moieties like thiazole into COF structures can introduce active sites for catalysis and enhance the material's stability and electronic properties.
While direct synthesis of this compound-based COFs is not widely reported, studies on related structures highlight the potential. For example, thiazole-linked COFs have been synthesized and shown to possess exceptional chemical stability and functionality nih.govmdpi.com. In one study, a thiazole-linked COF (COF-S) demonstrated superior ability to adsorb and activate oxygen, leading to extraordinary performance in the photocatalytic degradation of pollutants under visible light nih.gov. The thiazole linkage was found to be crucial for modulating the electronic structure and boosting oxygen activation nih.gov.
Furthermore, COFs decorated with phenanthroline, a nitrogen-containing heterocyclic analogue of phenanthrene, have been successfully employed as metal-free heterogeneous catalysts. A phenanthroline-decorated COF (Phen-COF) catalyzed the synthesis of 2-aminobenzothiazoles in water at room temperature with excellent yields researchgate.net. The catalyst proved to be highly stable and could be recycled multiple times without losing its activity researchgate.netnih.gov. This demonstrates that the integration of rigid, nitrogen-containing aromatic systems into COFs can create highly active and robust catalytic platforms. The rigid structure of this compound would be an excellent building block for creating stable COFs, with the thiazole nitrogen and sulfur atoms offering potential sites for metal coordination or for acting as basic catalytic centers.
Table 2: Performance of Thiazole and Phenanthroline-Based COF Catalysts
| Catalyst System | Reaction Catalyzed | Solvent | Key Performance Metric |
| Thiazole-linked COF (COF-S) | Photocatalytic degradation of paracetamol | Water | High O₂ adsorption energy (-0.64 eV) and efficient degradation |
| Phenanthroline-decorated COF (Phen-COF) | Synthesis of 2-aminobenzothiazoles | Water | Excellent yields (up to 99%), reusable for at least 7 cycles |
Data sourced from studies on analogous thiazole-linked and phenanthroline-decorated COFs. researchgate.netnih.gov
Exploration in Sensing and Molecular Recognition Platforms
The unique photophysical properties of phenanthrene-based heterocycles make them ideal scaffolds for the development of fluorescent and colorimetric sensors. The phenanthro[9,10-d]imidazole core, in particular, has been extensively reviewed as a versatile platform for designing optical sensors for ions and molecules scilit.com. These sensors operate through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF) scilit.comresearchgate.net.
Derivatives of these fused heterocyclic systems have been shown to be effective sensors for a range of analytes. A sensor based on the benzo[d]imidazo[2,1-b]thiazole framework, which is structurally similar to this compound, was developed for the selective fluorescent "turn-on" detection of Zn²⁺ ions researchgate.net. The sensor formed a 1:1 complex with zinc, leading to a significant enhancement in fluorescence intensity researchgate.net. Similarly, a phenanthro[9,10-d]imidazole-based sensor demonstrated dual-responsive "turn-on" detection for both acidic pH and Cu²⁺ ions researchgate.net. Another conjugated polymer incorporating the phenanthro[9,10-d]imidazole unit was designed as a highly selective and sensitive "turn-on" fluorescent probe for detecting Cr³⁺ ions, with a detection limit of 0.073 μM nih.gov.
The utility of thiazole-containing frameworks has also been demonstrated in COFs designed for sensing. A robust thiazole-linked COF was synthesized that could detect water with high selectivity and sensitivity through a distinct color change, a property known as hydrochromism mdpi.com. The basicity of the nitrogen sites on the thiazole rings allows for reversible protonation by water, which alters the electronic structure of the COF and leads to a visible color change mdpi.com. Given these examples, the this compound architecture, combining a large π-conjugated system for strong fluorescence with heteroatoms for analyte binding, represents a highly promising platform for creating the next generation of selective and sensitive chemical sensors.
Table 3: Sensing Applications of Structurally Related Heterocycles
| Sensor Core Structure | Analyte Detected | Sensing Mechanism | Limit of Detection (LOD) |
| Benzo[d]imidazo[2,1-b]thiazole | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Not specified |
| Phenanthro[9,10-d]imidazole Polymer | Cr³⁺ | Photoinduced Electron Transfer (PET) Inhibition | 0.073 μM |
| Thiazole-linked COF | Water | Protonation-induced color change (Hydrochromism) | Visual detection |
Data sourced from studies on analogous heterocyclic systems. mdpi.comresearchgate.netnih.gov
Theoretical and Experimental Studies in Corrosion Inhibition Mechanisms
Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic or saline environments chesci.com. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion researchgate.netrsc.org. The this compound molecule, with its extended π-system and N and S atoms, possesses the key structural features of an effective corrosion inhibitor.
Experimental Evaluation: The effectiveness of such inhibitors is typically evaluated using electrochemical techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements researchgate.netnih.govresearchgate.net. PDP studies can determine whether an inhibitor acts on anodic, cathodic, or both reactions (mixed-type). For example, studies on benzothiazole derivatives on mild steel showed they act as mixed-type inhibitors, reducing both the anodic metal dissolution and cathodic hydrogen evolution reactions chesci.com. EIS measurements provide information about the charge transfer resistance (Rct); an increase in Rct upon addition of the inhibitor signifies the formation of a protective surface layer chesci.comresearchgate.net. Surface analysis techniques like Scanning Electron Microscopy (SEM) are used to visually confirm the formation of a protective film on the metal surface chesci.comresearchgate.net.
Theoretical Studies: Quantum chemical calculations using Density Functional Theory (DFT) are widely employed to correlate the molecular structure of an inhibitor with its performance researchgate.netrsc.org. Parameters such as the energy of the Highest Occupied Molecular Orbital (E HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E LUMO), the energy gap (ΔE), and the dipole moment are calculated. A high E HOMO value is associated with a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low E LUMO suggests an ability to accept electrons from the metal, facilitating strong adsorption rsc.org. The adsorption process itself, whether it is physical (physisorption), chemical (chemisorption), or a mix of both, can be elucidated by calculating thermodynamic parameters like the free energy of adsorption (ΔG°ads) researchgate.net. Studies on phenanthroline and various thiazole derivatives have shown that their adsorption typically follows the Langmuir adsorption isotherm and involves a combination of physisorption and chemisorption researchgate.netresearchgate.net.
Table 4: Common Techniques and Findings in Corrosion Inhibition Studies
| Technique | Purpose | Typical Finding for N,S-Heterocycles |
| Experimental | ||
| Potentiodynamic Polarization (PDP) | Determine inhibition efficiency and inhibitor type (anodic, cathodic, mixed) | Often act as mixed-type inhibitors chesci.comresearchgate.net. |
| Electrochemical Impedance Spectroscopy (EIS) | Measure charge transfer resistance (Rct) to quantify surface protection | Increased Rct with inhibitor concentration indicates film formation chesci.comresearchgate.net. |
| Weight Loss Measurement | Quantify corrosion rate and inhibition efficiency | Inhibition efficiency increases with inhibitor concentration researchgate.net. |
| Scanning Electron Microscopy (SEM) | Visualize the metal surface morphology | Confirms a smoother surface due to protective film formation researchgate.net. |
| Theoretical | ||
| Density Functional Theory (DFT) | Correlate molecular structure with inhibition efficiency | High E HOMO and low E LUMO values indicate good inhibition potential rsc.org. |
| Adsorption Isotherm Models (e.g., Langmuir) | Describe the adsorption behavior of the inhibitor on the metal surface | Adsorption often follows the Langmuir model, indicating monolayer formation researchgate.netresearchgate.net. |
Information compiled from general studies on analogous heterocyclic corrosion inhibitors.
Fundamental Research on Interactions with Biomolecular Systems Mechanistic Focus
Investigation of Nucleic Acid Binding Mechanisms
The extended aromatic system of the phenanthroline core in phenanthro(2,1-d)thiazole analogues is a key feature driving their interaction with nucleic acids. Research in this area has particularly focused on the ability of these compounds to recognize and stabilize non-canonical DNA structures, such as G-quadruplexes, which are implicated in cancer and other diseases.
Quadruplex and dsDNA Binding Studies
Derivatives of 1,10-phenanthroline (B135089), the core of this compound, have been shown to be effective binders and stabilizers of telomeric G-quadruplex DNA. nih.govresearchgate.net Studies on 1,10-phenanthroline derivatives with thiosemicarbazone or 4-phenylthiazole (B157171) side chains have demonstrated a significant preference for G-quadruplex structures over double-stranded DNA (dsDNA). nih.govresearchgate.net For instance, certain thiosemicarbazone derivatives of 1,10-phenanthroline stabilize the telomeric Tel22 quadruplex more efficiently than dsDNA, with one compound showing an estimated 24-fold selectivity for the quadruplex structure. nih.govresearchgate.net This selectivity is a crucial aspect in the design of molecules that can specifically target these structures in a cellular environment. The binding affinity of these compounds is influenced by the nature of the substituents on the phenanthroline ring system.
| Compound Type | Nucleic Acid Target | Key Finding | Selectivity (Quadruplex vs. dsDNA) |
|---|---|---|---|
| 1,10-Phenanthroline-thiosemicarbazone derivatives | Telomeric G-quadruplex (Tel22), dsDNA | Preferential binding and stabilization of G-quadruplex DNA. | Approximately 24-fold for a neutral derivative. nih.govresearchgate.net |
| 1,10-Phenanthroline-4-phenylthiazole derivative | Telomeric G-quadruplex, dsDNA | Showed inactivity in studies where thiosemicarbazone derivatives were active. researchgate.netresearchgate.net | Not reported to be significant. |
| Phenanthroline polyazamacrocycles | c-MYC and 22AG G-quadruplexes, dsDNA | Exhibit G-quadruplex selectivity over duplex DNA. nih.gov | Demonstrated in competitive FRET assays. nih.gov |
Spectroscopic and Biophysical Characterization of DNA Interactions (e.g., FRET, Circular Dichroism)
A variety of spectroscopic and biophysical techniques have been employed to characterize the interactions between this compound analogues and nucleic acids. Förster Resonance Energy Transfer (FRET)-based DNA melting assays are a key tool to assess the thermal stabilization of G-quadruplex and dsDNA structures upon ligand binding. nih.govnih.gov For several 1,10-phenanthroline derivatives, FRET assays have confirmed an increase in the melting temperature (ΔTm) of G-quadruplex DNA, indicating a stabilizing interaction. nih.gov
Circular Dichroism (CD) spectroscopy provides valuable insights into the conformational changes of DNA upon ligand binding. nih.govnih.gov Studies on a neutral 1,10-phenanthroline thiosemicarbazone derivative with the telomeric Tel22 G-quadruplex sequence revealed spectral changes indicative of ligand-induced stabilization of the quadruplex structure. nih.govresearchgate.net The appearance of an induced CD band at higher ligand concentrations further suggests a close and specific interaction between the compound and the DNA. researchgate.net These CD studies, in conjunction with viscosity measurements, have suggested that the binding mode of these compounds to dsDNA is likely groove binding or external electrostatic interaction rather than classical intercalation. researchgate.net
Enzyme Active Site Interactions and Molecular Inhibition Mechanisms
The thiazole (B1198619) moiety is a well-established pharmacophore present in numerous enzyme inhibitors. ijper.org Consequently, this compound derivatives are of interest for their potential to interact with and inhibit the activity of various enzymes. The specific molecular inhibition mechanisms often involve the formation of key interactions, such as hydrogen bonds and hydrophobic contacts, within the enzyme's active site.
Thiazole-containing compounds have been investigated as inhibitors of a range of enzymes, including protein kinases, cholinesterases, and lanosterol (B1674476) 14α-demethylase. academie-sciences.frnih.govnih.gov For instance, certain thiazole derivatives have shown potent inhibitory activity against BRAFV600E and EGFR kinases, which are important targets in cancer therapy. nih.govnih.gov The mechanism of inhibition often involves the thiazole ring acting as a scaffold to correctly position other functional groups for optimal interaction with amino acid residues in the active site. The nitrogen and sulfur atoms of the thiazole ring can participate in hydrogen bonding, while the aromatic nature of the ring can lead to π-π stacking interactions.
Computational Docking and Molecular Modeling of Ligand-Biomolecule Complexes
Computational methods, particularly molecular docking, are invaluable tools for predicting and analyzing the interactions between small molecules like this compound and their biological targets. nih.govnih.gov These in silico approaches provide insights into the preferred binding modes, binding affinities, and the key intermolecular interactions that stabilize the ligand-biomolecule complex.
Molecular docking studies have been used to investigate the binding of thiazole derivatives to the active sites of various enzymes. academie-sciences.fr These studies can reveal the specific amino acid residues that are crucial for binding and can help to explain the observed structure-activity relationships. For example, docking studies of thiazole-based inhibitors with cholinesterases have provided a rationale for their inhibitory activity by showing how they fit into the active site and interact with key residues. academie-sciences.fr Similarly, docking simulations of phenanthroimidazole derivatives with human serum albumin have identified the primary binding sites and the nature of the stabilizing interactions. mdpi.com
| Compound Class | Biological Target | Computational Method | Key Insights from Modeling |
|---|---|---|---|
| Thiazole derivatives | Cholinesterases (AChE and BChE) | Molecular Docking | Visualization of binding conformations and identification of stabilizing interactions within the active site. academie-sciences.fr |
| Phenanthroimidazole derivatives | Human Serum Albumin (HSA) | Molecular Docking | Identification of the highest affinity binding site and key interacting residues. mdpi.com |
| Thiazole-based compounds | BRAFV600E/EGFR kinases | Molecular Docking | Understanding the dual inhibitory mechanism and the role of specific functional groups. nih.gov |
Structure-Based Design Principles for Bio-Interacting this compound Analogues
The design of this compound analogues with enhanced and specific biological activities relies on a thorough understanding of their structure-activity relationships (SAR). ijper.orgmdpi.comnih.gov By systematically modifying the chemical structure and evaluating the effects on biomolecular interactions, key design principles can be established.
For nucleic acid binders, the planarity and aromatic surface area of the phenanthroline core are critical for effective stacking interactions with the G-quartets of quadruplex DNA. The introduction of side chains, particularly those with positive charges at physiological pH, can enhance binding affinity through interactions with the grooves and loops of the DNA structure. The nature and positioning of these side chains can also influence the selectivity for quadruplex DNA over dsDNA.
Derivatization and Synthetic Transformations of the Phenanthro 2,1 D Thiazole Core
Functionalization Strategies on the Phenanthrene (B1679779) and Thiazole (B1198619) Moieties
The functionalization of the phenanthro(2,1-d)thiazole core can be approached by targeting either the phenanthrene or the thiazole ring system. Each moiety offers distinct reactive sites amenable to a variety of chemical transformations.
The thiazole moiety is susceptible to both electrophilic and nucleophilic substitution, depending on the reaction conditions and the nature of the substituents. The C2 position of the thiazole ring is particularly reactive. For instance, deprotonation at the C2 position using strong bases like organolithium reagents can generate a nucleophilic species that can react with a range of electrophiles, including aldehydes, ketones, and alkyl halides. Furthermore, the thiazole ring can be functionalized through the introduction of sulfone groups, which act as versatile reactive tags for subsequent transformations such as SNAr reactions, metal-catalyzed couplings, and radical-based alkylations nih.govrsc.org.
The phenanthrene moiety , being an extended aromatic system, can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The positions of substitution on the phenanthrene rings will be directed by the electronic influence of the fused thiazole ring and any existing substituents.
Drawing parallels from the closely related phenanthro[9,10-d]imidazole core, functionalization can be achieved through reactions like formylation using phosphorus(V) oxychloride and N,N-dimethylformamide (DMF) mdpi.com. This suggests that similar electrophilic substitution reactions could be applied to the phenanthrene portion of the this compound system.
Preparation of Novel this compound Analogues with Tuned Properties
The synthesis of novel this compound analogues with specific, tuned properties is a key objective in materials science and medicinal chemistry. By strategically introducing different functional groups, the electronic and photophysical characteristics of the core structure can be precisely controlled.
One common strategy involves the introduction of electron-donating or electron-withdrawing groups to modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption and emission properties of the molecule. For instance, the introduction of a benzothiazole (B30560) moiety, an electron-deficient group, into a phenanthroimidazole core has been shown to be a promising strategy for developing new deep-blue emitters researchgate.net. A similar approach could be applied to the this compound system to tune its fluorescence characteristics.
The synthesis of novel analogues often starts from appropriately substituted precursors. For example, the Hantzsch thiazole synthesis, a classical method for thiazole ring formation, can be adapted to produce a variety of substituted thiazole derivatives by using different α-haloketones and thioamides mdpi.comnih.gov. By starting with functionalized phenanthrene-based precursors, a diverse library of this compound analogues can be generated.
The table below illustrates some potential functional groups that could be introduced onto the this compound core and their expected influence on the molecule's properties, based on general principles of organic electronics and findings from related heterocyclic systems nih.govdoi.org.
| Functional Group | Potential Position of Introduction | Expected Effect on Properties |
| Methoxy (-OCH3) | Phenanthrene or Thiazole Moiety | Electron-donating; may lead to a red-shift in absorption and emission spectra. |
| Cyano (-CN) | Phenanthrene or Thiazole Moiety | Electron-withdrawing; may lead to a blue-shift in absorption and emission spectra and improved electron transport properties. |
| Phenyl (-C6H5) | Thiazole Moiety | Can extend π-conjugation, influencing optical and electronic properties. |
| Amino (-NH2) | Phenanthrene or Thiazole Moiety | Strong electron-donating group; can significantly alter photophysical properties and serve as a handle for further derivatization. |
Heterocyclic Fusions and Peripheral Modifications
To further expand the diversity and complexity of this compound-based materials, the core structure can be modified through heterocyclic fusions and the attachment of various peripheral groups.
Heterocyclic fusions involve the annulation of additional heterocyclic rings onto the existing this compound framework. This can lead to the creation of extended, rigid, and planar molecular architectures with unique electronic properties. For example, fusing another nitrogen-containing heterocycle could enhance the electron-accepting character of the molecule, which is beneficial for applications in organic electronics. The synthesis of such fused systems often involves multi-step reaction sequences, starting with a functionalized this compound derivative.
Peripheral modifications refer to the attachment of various functional groups to the periphery of the this compound core. These modifications can be used to fine-tune the solubility, solid-state packing, and intermolecular interactions of the resulting molecules. For instance, the introduction of long alkyl chains can improve the processability of the material from solution, while the incorporation of groups capable of hydrogen bonding can influence the self-assembly and morphology of thin films.
Research on related systems, such as phenanthroline derivatives, has shown that their optical properties can be tuned by such modifications rsc.org. The introduction of different heterocyclic moieties, like thiadiazole or oxadiazole, can significantly impact the emission wavelengths and quantum yields rsc.org. These findings suggest that similar peripheral modifications on the this compound core could provide a powerful tool for tailoring its properties for specific applications.
Perspectives and Future Directions in Phenanthro 2,1 D Thiazole Research
Synergistic Approaches Combining Synthesis, Computation, and Advanced Characterization
The future of research on phenanthro(2,1-d)thiazole will heavily rely on a synergistic interplay between synthetic chemistry, computational modeling, and advanced characterization techniques. This integrated approach is crucial for accelerating the discovery and development of new derivatives with tailored properties.
Computational studies, employing methods like Density Functional Theory (DFT), can provide invaluable insights into the electronic structure, molecular orbitals (HOMO-LUMO energy gaps), and spectroscopic properties of this compound and its derivatives. nih.govnih.gov These theoretical predictions can guide synthetic efforts by identifying promising substitution patterns to achieve desired electronic and optical characteristics. For instance, computational screening of various donor and acceptor groups attached to the this compound core can predict their impact on the emission wavelengths and charge transport properties, thus prioritizing synthetic targets for applications in organic electronics.
Advanced characterization techniques are indispensable for validating computational predictions and fully elucidating the properties of newly synthesized compounds. Techniques such as single-crystal X-ray diffraction can determine the precise molecular geometry and packing in the solid state, which is critical for understanding structure-property relationships. Spectroscopic methods, including UV-Vis and fluorescence spectroscopy, provide experimental data on the optical properties, while techniques like cyclic voltammetry are essential for probing the electrochemical behavior and energy levels. nih.gov The combination of these experimental data with computational results allows for a comprehensive understanding of the synthesized molecules.
A hypothetical example of a synergistic study is presented in Table 1, showcasing how computational predictions for different substituted this compound derivatives could be correlated with experimental findings.
Table 1: Synergistic Computational and Experimental Data for Hypothetical this compound Derivatives
| Derivative | Substituent at C2 | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Emission Max (nm) | Experimental Emission Max (nm) |
|---|---|---|---|---|---|
| 1 | -H | -5.8 | -2.5 | 450 | 455 |
| 2 | -NO2 | -6.2 | -3.0 | 510 | 515 |
| 3 | -N(Ph)2 | -5.2 | -2.3 | 480 | 485 |
This table presents hypothetical data for illustrative purposes.
Exploration of Novel Synthetic Methodologies and Sustainable Chemistry Principles
The development of efficient and environmentally benign synthetic routes to the this compound core and its derivatives is a critical area for future research. Traditional synthetic methods for thiazoles, such as the Hantzsch synthesis, often involve harsh reaction conditions and the use of hazardous reagents. bepls.comnih.gov Therefore, the exploration of novel synthetic methodologies guided by the principles of sustainable and green chemistry is paramount. researchgate.net
Future synthetic strategies should focus on:
One-Pot and Multicomponent Reactions: These approaches offer significant advantages in terms of efficiency, reduced waste generation, and simplified purification procedures. nih.gov Designing a one-pot synthesis for this compound, for instance from a phenanthrene-derived precursor, a sulfur source, and an amine, would be a significant advancement.
Catalysis: The use of reusable and non-toxic catalysts, such as metal-organic frameworks (MOFs) or biocatalysts, can significantly improve the sustainability of the synthesis. mdpi.com For example, exploring the use of recyclable NiFe2O4 nanoparticles as catalysts in the synthesis of thiazole (B1198619) scaffolds has shown promise. nih.gov
Alternative Energy Sources: Microwave-assisted and ultrasound-promoted synthesis have been shown to accelerate reaction rates, improve yields, and often lead to cleaner reactions for various heterocyclic compounds. nih.gov
Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key aspect of sustainable chemistry. bepls.com
Table 2 outlines a comparative overview of traditional versus potential green synthetic routes for a hypothetical this compound synthesis.
Table 2: Comparison of Synthetic Methodologies for a Hypothetical this compound Synthesis
| Parameter | Traditional Method (e.g., Hantzsch) | Green Chemistry Approach |
|---|---|---|
| Reagents | α-haloketones, thioamides | Renewable starting materials |
| Catalyst | Often stoichiometric strong acids/bases | Recyclable catalyst (e.g., MOF, nanocatalyst) |
| Solvent | Volatile organic solvents (e.g., ethanol (B145695), dioxane) | Green solvents (e.g., water, ionic liquids) |
| Energy Input | Conventional heating (reflux) | Microwave or ultrasound irradiation |
| Waste Generation | Significant | Minimized |
| Reaction Time | Several hours to days | Minutes to a few hours |
Design of Next-Generation Functional Materials Utilizing this compound
The unique π-conjugated system of this compound makes it an attractive building block for the design of novel functional organic materials. semanticscholar.org The fusion of the electron-rich thiazole moiety with the extended aromaticity of the phenanthrene (B1679779) core can lead to materials with interesting photophysical and electronic properties.
Future research in this area should focus on designing and synthesizing this compound derivatives for applications in:
Organic Light-Emitting Diodes (OLEDs): By introducing suitable electron-donating and electron-accepting substituents, the emission color and efficiency of this compound-based materials can be tuned, making them potential candidates for emitters or host materials in OLEDs. nih.gov The rigid and planar structure of the core is beneficial for achieving high charge carrier mobility.
Organic Field-Effect Transistors (OFETs): The extended π-conjugation of the this compound system suggests its potential for use as a semiconductor in OFETs. semanticscholar.org Judicious chemical modification can lead to either p-type or n-type semiconducting materials.
Sensors: The thiazole nitrogen atom can act as a binding site for metal ions or other analytes. Functionalization of the this compound scaffold could lead to the development of selective and sensitive fluorescent or colorimetric sensors. mdpi.com
Metal-Organic Frameworks (MOFs): Incorporating this compound-based ligands into MOFs could result in materials with interesting luminescent or catalytic properties. mdpi.com
Table 3 provides a summary of potential applications of functional materials based on the this compound scaffold.
Table 3: Potential Applications of this compound-Based Functional Materials
| Application Area | Desired Properties | Potential Derivative Design |
|---|---|---|
| OLEDs | High photoluminescence quantum yield, tunable emission, good charge transport | Introduction of donor/acceptor groups to control emission color |
| OFETs | High charge carrier mobility, good stability | Planar and extended π-conjugated systems |
| Sensors | High selectivity and sensitivity, changes in optical properties upon binding | Functionalization with specific recognition moieties |
| MOFs | Porosity, luminescence, catalytic activity | Carboxylate or pyridyl functionalized ligands |
Unraveling Complex Mechanistic Pathways in Catalysis and Molecular Interactions
A fundamental understanding of the reaction mechanisms and intermolecular interactions of this compound is crucial for the rational design of new catalysts and functional materials. Future research should aim to unravel these complex pathways through a combination of experimental and computational approaches.
Key areas of investigation include:
Catalytic Activity: The nitrogen and sulfur atoms in the thiazole ring can potentially coordinate with metal centers, suggesting that this compound derivatives could act as ligands in catalysis. Mechanistic studies, including kinetic analysis and in-situ spectroscopy, combined with DFT calculations, can elucidate the catalytic cycle and the role of the ligand in promoting chemical transformations.
Molecular Interactions: Understanding the non-covalent interactions, such as π-π stacking and hydrogen bonding, that govern the self-assembly of this compound derivatives in the solid state is essential for controlling their material properties. rsc.org
Host-Guest Chemistry: The rigid and aromatic nature of the this compound scaffold makes it a potential candidate for host-guest chemistry. Studies on its ability to encapsulate small molecules or ions could lead to applications in molecular recognition and separation.
A detailed mechanistic study could, for example, investigate the pathway of a hypothetical catalytic reaction involving a this compound-metal complex, as outlined in a simplified manner in Table 4.
Table 4: Hypothetical Mechanistic Steps in a Catalytic Cycle Involving a this compound Ligand
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Ligand Coordination | [M(this compound)n] |
| 2 | Substrate Binding | [M(this compound)n(Substrate)] |
| 3 | Catalytic Transformation | Transition State |
| 4 | Product Release | [M(this compound)n] + Product |
This table presents a simplified, hypothetical reaction pathway.
Q & A
Q. What are the common synthetic routes for Phenanthro[2,1-d]thiazole derivatives, and how do reaction conditions influence yield?
Phenanthro[2,1-d]thiazole derivatives are typically synthesized via cyclization reactions using thiourea or substituted benzaldehydes. For example, a two-step method involves refluxing precursors like substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (glacial acetic acid), yielding products after 4–18 hours . Low yields (e.g., 8% in Entry 1 of Table 1 from ) often arise from suboptimal catalysts or solvents. Improved protocols using iodobenzene diacetate (IBD) in acetonitrile at 20°C achieve up to 92% yield in 150 minutes . Key variables include solvent polarity, catalyst choice, and reaction temperature.
Q. What spectroscopic and analytical techniques are essential for characterizing Phenanthro[2,1-d]thiazole compounds?
Characterization requires a combination of:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substitution patterns and aromaticity .
- Infrared (IR) Spectroscopy : Identification of functional groups like C=N (1600–1650 cm) and C-S (650–750 cm) .
- Elemental Analysis : Validation of purity via carbon, hydrogen, nitrogen, and sulfur (CHNS) content .
- Melting Point Determination : Consistency with literature values (e.g., 141–143°C for triazole intermediates) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported for Phenanthro[2,1-d]thiazole derivatives?
Discrepancies in yields (e.g., 8% vs. 92%) often stem from catalyst efficiency or solvent effects. For instance, highlights that replacing conventional solvents with acetonitrile and using IBD as a catalyst significantly enhances reaction rates and yields . Systematic optimization via Design of Experiments (DoE) can identify critical parameters like molar ratios, temperature, and reaction time. Cross-referencing spectral data (e.g., IR, NMR) with synthetic protocols ensures reproducibility .
Q. What strategies are effective for evaluating the biological activity of Phenanthro[2,1-d]thiazole derivatives in cancer research?
Phenanthro[2,1-d]thiazole’s rigid planar structure enables DNA intercalation or enzyme inhibition. Key methodologies include:
- In Vitro Cytotoxicity Assays : Screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays .
- Molecular Docking : Simulating interactions with targets like topoisomerase II or kinase enzymes (e.g., docking poses in ) .
- IC Determination : Quantifying potency, as seen with triazolo-thiadiazole derivatives (IC = 7.37–7.84 μmol/L) .
Q. How can researchers address spectral data inconsistencies when characterizing novel Phenanthro[2,1-d]thiazole analogs?
Contradictions in NMR or IR data may arise from impurities or tautomerism. Solutions include:
- High-Resolution Mass Spectrometry (HRMS) : Confirming molecular formulas.
- X-ray Crystallography : Resolving structural ambiguities (e.g., ’s use of crystallographic data for acetamide derivatives) .
- Comparative Analysis : Aligning experimental data with computational predictions (e.g., DFT calculations for electronic spectra) .
Methodological Guidance
Q. What experimental design frameworks are suitable for optimizing Phenanthro[2,1-d]thiazole synthesis?
Apply the PICO framework to define:
- Population : Reaction components (precursors, catalysts).
- Intervention : Variable adjustments (solvent, temperature).
- Comparison : Baseline vs. optimized conditions.
- Outcome : Yield, purity, reaction time. Additionally, the FINER criteria ensure feasibility and relevance, such as selecting cost-effective catalysts (e.g., Mn(OAc) in ) .
Q. How can researchers leverage structural modifications to enhance the physicochemical properties of Phenanthro[2,1-d]thiazole derivatives?
- Electron-Withdrawing Groups (EWGs) : Improve solubility via sulfonamide or carboxylate substitutions .
- Heterocyclic Fusion : Clubbing with pyrazoline or benzimidazole enhances bioactivity (e.g., pyrazoline-thiazole hybrids in ) .
- Pharmacophore Hybridization : Combining thiazole with triazole or benzothiazole moieties broadens target selectivity .
Data Analysis and Reporting
Q. What statistical tools are recommended for analyzing bioactivity data from Phenanthro[2,1-d]thiazole studies?
Use ANOVA for dose-response comparisons and Principal Component Analysis (PCA) to correlate structural features with activity. For high-throughput data (e.g., cDNA-AFLP), automated tools like GOGOT streamline analysis (20–30x faster than manual methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
